(S)-3-Amino-2-benzylpropanoic acid hydrochloride (S)-3-Amino-2-benzylpropanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1010806-95-7
VCID: VC21238351
InChI: InChI=1S/C10H13NO2.ClH/c11-7-9(10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1
SMILES: C1=CC=C(C=C1)CC(CN)C(=O)O.Cl
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol

(S)-3-Amino-2-benzylpropanoic acid hydrochloride

CAS No.: 1010806-95-7

Cat. No.: VC21238351

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-Amino-2-benzylpropanoic acid hydrochloride - 1010806-95-7

Specification

CAS No. 1010806-95-7
Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
IUPAC Name (2S)-2-(aminomethyl)-3-phenylpropanoic acid;hydrochloride
Standard InChI InChI=1S/C10H13NO2.ClH/c11-7-9(10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1
Standard InChI Key HIYMCIGQCWOWJV-FVGYRXGTSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](CN)C(=O)O.Cl
SMILES C1=CC=C(C=C1)CC(CN)C(=O)O.Cl
Canonical SMILES C1=CC=C(C=C1)CC(CN)C(=O)O.Cl

Introduction

Chemical Identity and Structure

(S)-3-Amino-2-benzylpropanoic acid hydrochloride is a hydrochloride salt of the parent compound (S)-3-amino-2-benzylpropanoic acid. This chiral molecule contains a specific stereochemical configuration at the carbon atom designated by the (S) prefix, indicating its absolute configuration according to the Cahn-Ingold-Prelog priority rules.

Basic Information and Identifiers

The compound possesses several key identifiers that establish its unique chemical identity:

ParameterValue
CAS Number1010806-95-7
Molecular FormulaC₁₀H₁₄ClNO₂
Molecular Weight215.68 g/mol
SMILES Notationc1ccc(cc1)CC@@HC(=O)O.Cl
InChIInChI=1S/C10H13NO2.ClH/c11-7-9(10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1
InChIKeyHIYMCIGQCWOWJV-FVGYRXGTSA-N

Physical and Chemical Properties

The physical and chemical properties of (S)-3-amino-2-benzylpropanoic acid hydrochloride significantly influence its behavior in various research and application contexts.

Physical State and Solubility

The compound typically exists as a crystalline solid at room temperature. As a hydrochloride salt, it demonstrates enhanced solubility in aqueous solutions compared to its free base form, making it more suitable for biological applications and certain chemical processes .

Supplier ReferenceQuantityPrice Range
54-BICR1351g5,520.00 €
3D-KQB8069550mg1,670.00 €
3D-KQB80695500mg4,660.00 €
LSH37195-1g1g¥ 33,944.00

This pricing structure suggests relatively high production costs or specialized niche applications .

Applications in Research and Development

(S)-3-Amino-2-benzylpropanoic acid hydrochloride has diverse applications across multiple scientific disciplines, though many of these applications derive from the properties of the parent compound.

Pharmaceutical Development

The compound serves as an important building block in pharmaceutical research, particularly in the development of drugs targeting neurological disorders. Its chiral nature allows for the creation of compounds with specific three-dimensional structures necessary for precise receptor interactions .

Peptide Synthesis

As an amino acid derivative, this compound plays a crucial role in peptide synthesis. Its incorporation into peptide chains can introduce specific structural elements and functional properties:

  • The benzyl side chain contributes hydrophobic characteristics

  • The specific stereochemistry influences the three-dimensional structure of resulting peptides

  • These modified peptides have applications in the development of therapeutic agents and vaccines

Biochemical Research

Researchers employ this compound to study fundamental aspects of biochemistry:

  • Investigation of amino acid interactions within complex biological systems

  • Analysis of effects on protein structure and function

  • Exploration of structure-activity relationships in modified peptides

  • Understanding of biological processes mediated by amino acid derivatives

Chiral Catalysis

The compound's chiral properties make it valuable in asymmetric synthesis applications:

  • Facilitates the production of enantiomerically pure compounds

  • Enables stereoselective reactions that are essential in many drug formulations

  • Contributes to the development of novel synthetic methodologies

Material Science Applications

Beyond its biochemical applications, this compound has been explored in material science:

  • Development of novel polymers with specific properties

  • Creation of advanced hydrogels

  • Applications in drug delivery systems

  • Contributions to tissue engineering materials

Related Compounds and Derivatives

Understanding the relationship between (S)-3-amino-2-benzylpropanoic acid hydrochloride and structurally similar compounds provides context for its applications and properties.

Parent Compound

The parent compound, 3-amino-2-benzylpropanoic acid (CAS: 95598-13-3), shares the core structure but lacks the hydrochloride salt component and specific stereochemistry designation. It has a molecular weight of 179.22 g/mol and the molecular formula C₁₀H₁₃NO₂ .

Structural Analogs

Several structural analogs exist with modifications to the core structure:

  • 3-(Benzoyl-hydroxy-amino)-2-benzyl-propionic acid (CAS: 44374719)

    • Contains additional benzoyl and hydroxy groups

    • Molecular formula: C₁₇H₁₇NO₄

    • Molecular weight: 299.32 g/mol

These related compounds often have complementary applications in pharmaceutical research and synthetic chemistry.

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